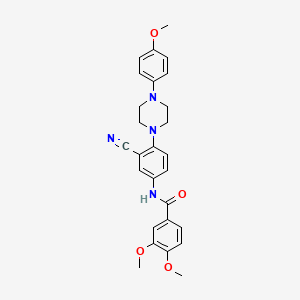

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

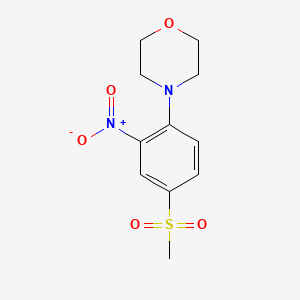

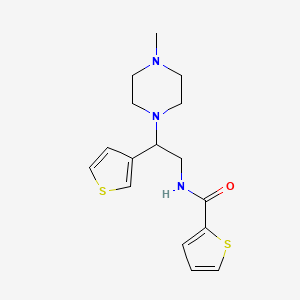

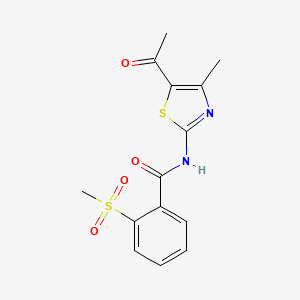

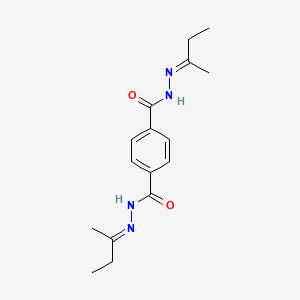

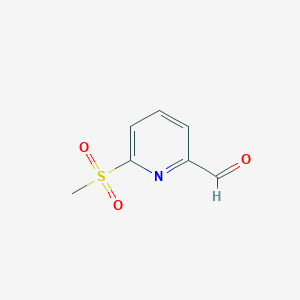

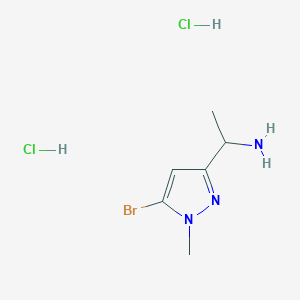

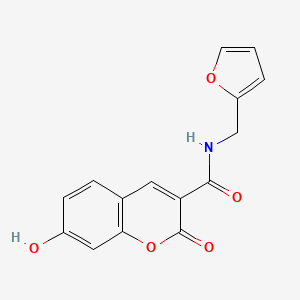

Molecular Structure Analysis

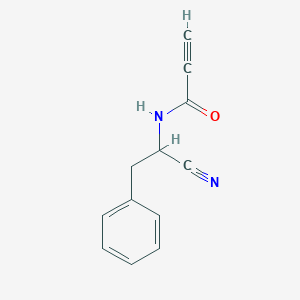

The compound contains several functional groups that could potentially participate in various chemical reactions. These include the amide group, the nitrile group, and the methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are known to participate in a variety of reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid, and the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and nitrile could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Receptor Binding Studies

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide has been explored for its potential in receptor binding studies, specifically targeting sigma receptors. Sigma receptors are implicated in various neurological and psychiatric conditions, making compounds that interact with these receptors of significant interest. For instance, a study by Caveliers et al. (2002) explored the use of an iodobenzamide, closely related to the compound , for visualizing primary breast tumors. The study leveraged the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, highlighting the potential diagnostic applications of such compounds in oncology (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neuroimaging Applications

Further extending the utility of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide, its analogs have been utilized in neuroimaging studies to investigate central nervous system (CNS) disorders. For example, Didelot et al. (2010) developed a method for analyzing asymmetries in 18F-MPPF PET images of patients with drug-resistant temporal lobe epilepsy. This study underscores the compound's relevance in enhancing the specificity of PET imaging for localizing epileptogenic zones, demonstrating its importance in the presurgical evaluation of epilepsy patients (Didelot, Mauguière, Redouté, Bouvard, Lothe, Reilhac, Hammers, Costes, & Ryvlin, 2010).

Cancer Research

In the realm of cancer research, derivatives of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide have shown promise in assessing tumor proliferation. Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation using 18F-ISO-1, a proliferative marker closely related to the compound , in patients with malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and Ki-67, a marker of cellular proliferation, suggesting the compound's potential in noninvasively assessing the proliferative status of solid tumors (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4/c1-33-23-8-6-22(7-9-23)30-12-14-31(15-13-30)24-10-5-21(16-20(24)18-28)29-27(32)19-4-11-25(34-2)26(17-19)35-3/h4-11,16-17H,12-15H2,1-3H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPWMDFZQWZCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)

![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)